molecular formula C12H14N2O2 B5523845 N-(1,2-benzoxazol-3-yl)pentanamide

N-(1,2-benzoxazol-3-yl)pentanamide

Cat. No.: B5523845
M. Wt: 218.25 g/mol
InChI Key: WMNKJXHDIWPOJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,2-Benzoxazol-3-yl)pentanamide is a heterocyclic amide derivative featuring a benzoxazole core linked to a pentanamide moiety. Benzoxazole derivatives are known for their diverse pharmacological and material science applications due to their aromatic heterocyclic structure, which confers stability and reactivity. The pentanamide chain in this compound may enhance solubility and modulate interactions with biological targets or catalytic systems.

Properties

IUPAC Name

N-(1,2-benzoxazol-3-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-3-8-11(15)13-12-9-6-4-5-7-10(9)16-14-12/h4-7H,2-3,8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNKJXHDIWPOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NOC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-benzoxazol-3-yl)pentanamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by further functionalization to introduce the pentanamide group. One common method involves the use of a catalyst such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would likely apply.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-benzoxazol-3-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can produce a variety of functionalized benzoxazole derivatives .

Scientific Research Applications

N-(1,2-benzoxazol-3-yl)pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2-benzoxazol-3-yl)pentanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anticancer effects could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N-(1,2-benzoxazol-3-yl)pentanamide, we compare its structural and functional attributes with related compounds from recent literature.

Substituent Effects on Reactivity and Stability

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This compound, synthesized via condensation of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol, features an N,O-bidentate directing group. Unlike this compound, its benzamide core lacks the benzoxazole heterocycle, but the hydroxyl and dimethyl groups enhance its ability to coordinate with metals in catalytic C–H functionalization reactions. The absence of a pentanamide chain may limit its solubility in nonpolar environments compared to the target compound .
  • Sulfamoyl-Linked Pentanamide Derivatives (–3):
    Compounds such as 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (C₆F₇) and others in this class incorporate sulfamoyl and isoindoline moieties. These modifications introduce polar sulfonamide groups and aromatic systems (e.g., pyridine, pyrimidine), which significantly alter electronic properties and binding affinities compared to the benzoxazole-based target compound. For example, C₆F₇ has a molecular weight of 493.53 g/mol and a yield of 83%, with elemental composition C₂₄H₂₃N₅O₅S (58.59% C, 4.81% H, 14.32% N) .

Table 1: Physicochemical Comparison of Pentanamide Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) C (%) H (%) N (%) S/O (%)
This compound* C₁₂H₁₃N₂O₂ 233.25 61.79 5.58 12.01 13.73 (O)
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.53 83 58.59 4.81 14.32 6.69 (S)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 69.54 8.17 6.76 15.43 (O)

*Theoretical values calculated using ChemDraw.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.